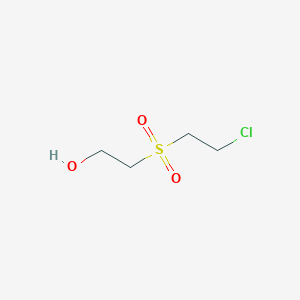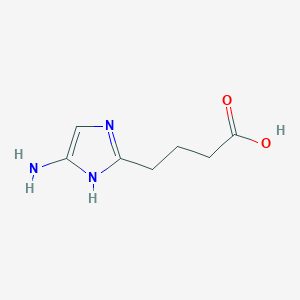
tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a fluorinated isopropyl group, and a phenyl ring attached to a carbamate moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-fluoropropan-2-yl)phenol.
Formation of Carbamate: The phenol is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions such as temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the phenyl ring or the isopropyl group.
Reduction: Reduction reactions may target the carbamate group, converting it to an amine.
Substitution: The fluorine atom in the isopropyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
Oxidation: Products may include hydroxylated derivatives or ketones.
Reduction: The major product is typically the corresponding amine.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated group provides a useful handle for tracking and imaging studies.
Medicine
In the pharmaceutical industry, this compound is investigated for its potential as a drug candidate. Its carbamate group can be hydrolyzed in vivo to release active compounds, making it a prodrug in certain therapeutic applications.
Industry
In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit enzymes by forming a covalent bond with the active site, leading to enzyme inactivation. The fluorinated isopropyl group may enhance the compound’s binding affinity and selectivity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4-methylphenyl)carbamate: Similar structure but lacks the fluorinated isopropyl group.
tert-Butyl (4-chlorophenyl)carbamate: Contains a chlorine atom instead of a fluorinated isopropyl group.
tert-Butyl (4-(trifluoromethyl)phenyl)carbamate: Features a trifluoromethyl group instead of a fluorinated isopropyl group.
Uniqueness
tert-Butyl (4-(2-fluoropropan-2-yl)phenyl)carbamate is unique due to the presence of the fluorinated isopropyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design and other applications.
Propiedades
Fórmula molecular |
C14H20FNO2 |
|---|---|
Peso molecular |
253.31 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(2-fluoropropan-2-yl)phenyl]carbamate |
InChI |
InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-11-8-6-10(7-9-11)14(4,5)15/h6-9H,1-5H3,(H,16,17) |
Clave InChI |
IPZLIOWWEFEHGH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2-methyl-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B12831369.png)
![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)



![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)
![5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)
